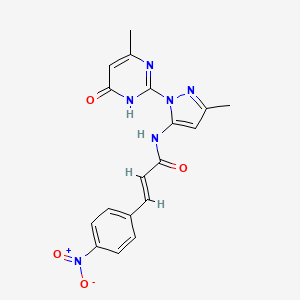

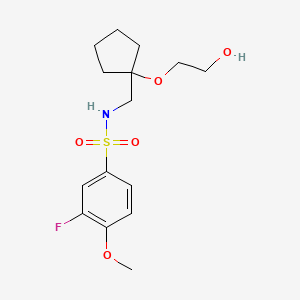

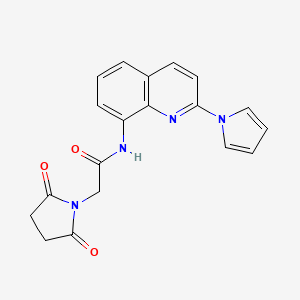

![molecular formula C18H13Cl2N3OS B2491644 2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 537668-58-9](/img/structure/B2491644.png)

2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a class of chemicals that have been extensively studied for their unique molecular structures and potential applications in various fields. The compound's structure indicates it is a derivative of pyrimido[5,4-b]indol-4(5H)-one, which is known for its complex synthesis and biological activity. Research in this area focuses on the synthesis, structural elucidation, and exploration of chemical and physical properties to understand its potential applications better.

Synthesis Analysis

The synthesis of derivatives similar to the compound typically involves complex chemical reactions that provide a pathway to its structural complexity. An efficient approach for synthesizing derivatives has been developed, utilizing di-2-pyridyl thionocarbonate (DPT) instead of thiophosgene, highlighting a more ecological method. The cyclization reaction of thiosemicarbazide derivatives is crucial for forming the pyrimido[5,4-b]indole backbone. Catalysis by powdery copper/copper(I) iodide has been employed, indicating the importance of catalysis in such synthesis processes (Barone & Catalfo, 2017).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and mass spectrometry play a crucial role in elucidating the molecular structure of compounds within this category. Studies have explored the relative stabilities of possible isomers through DFT calculations, providing insight into the most stable forms of the compound and its derivatives. These analytical techniques are essential for confirming the structural integrity and understanding the compound's molecular framework (Barakat et al., 2015).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, leading to the formation of derivatives with potential biological activities. Reactions with isocyanates, isothiocyanates, and cyanamides are among the key steps to diversify its structure and explore its chemical properties. Such reactions contribute to understanding the compound's reactivity and potential for further modification (Shestakov et al., 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. These properties are crucial for understanding its behavior in various environments and potential applications in material science. The influence of solvent polarity on the stability of different isomers has been studied, providing insights into how physical conditions affect the compound's properties.

Chemical Properties Analysis

The compound's chemical properties, including reactivity, stability, and interaction with other molecules, are central to its potential applications. The studies involving DFT analysis, NMR, and FT-IR spectroscopy provide valuable information on the electronic structure, chemical shifts, and vibrational frequencies, which are indicative of the compound's chemical behavior and reactivity (Barakat et al., 2015).

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

A study on the synthesis of 4-methyl-6,7-dihydro-2H,5H-pyrido[4,3-b]benzo[e]indoles and 4-methyl-11-dihydro-2H,5H-pyrido[4,3-b]benzo[g]indoles through the thermal Fischer indolization of hydrazones reveals a new class of antineoplastic agents. These compounds were transformed and tested for antitumor activity in vitro and in vivo, identifying them as promising antineoplastic agents (Nguyen et al., 1990).

Synthesis of Pyrimido and Indol Derivatives

Research on the synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates and various aryl isocyanates, isothiocyanates, and cyanamides highlights the formation of compounds with potential applications in medicinal chemistry. These reactions produced derivatives that underwent further reactions, indicating a pathway for synthesizing complex pyrimido and indol structures (Shestakov et al., 2009).

Anti-inflammatory Applications

A compound synthesis study demonstrated that certain thiazolo[3,2-a]pyrimidine derivatives exhibited moderate anti-inflammatory activity. This suggests the potential for these compounds to be developed into new anti-inflammatory drugs (Tozkoparan et al., 1999).

NLO and Pharmacological Potential

The study of thiopyrimidine derivatives for nonlinear optics (NLO) and pharmacological applications revealed significant NLO properties and promising pharmacophore activity. These findings suggest the potential for developing novel materials for optoelectronic applications and pharmacological agents (Hussain et al., 2020).

Heterocyclic Compound Synthesis

Research on the synthesis and structural elucidation of new 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives provides an efficient approach to creating indole derivatives. This contributes to the diversification of structures in medicinal chemistry and offers new routes for synthesizing heterocyclic compounds (Barone & Catalfo, 2017).

Propiedades

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3OS/c1-23-17(24)16-15(11-4-2-3-5-14(11)21-16)22-18(23)25-9-10-6-7-12(19)13(20)8-10/h2-8,21H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXRDSOJLISFAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

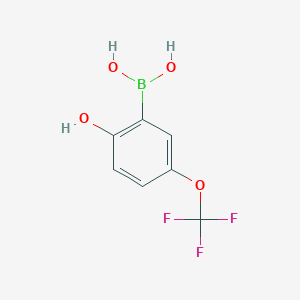

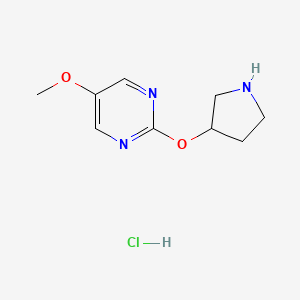

![5-(4-chlorophenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2491562.png)

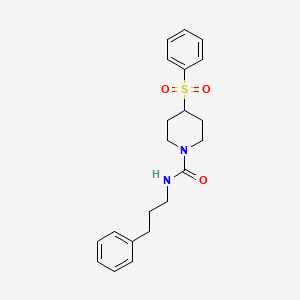

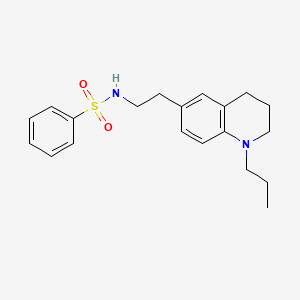

![Tert-butyl N-[(1S,5S,6R)-3-amino-6-bicyclo[3.2.0]heptanyl]carbamate;hydrochloride](/img/structure/B2491563.png)

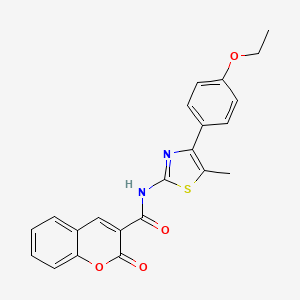

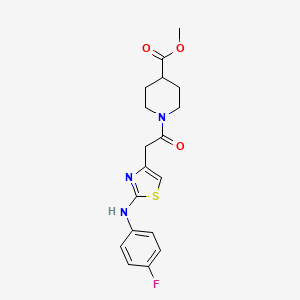

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)

![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)